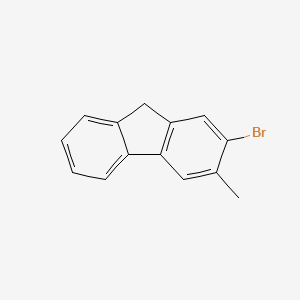![molecular formula C13H7Cl2I2NO B11547191 2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11547191.png)
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[(2,3-Dichlorophényl)imino]méthyl]-4,6-diiodophénol est un composé de type base de Schiff. Les bases de Schiff sont une classe de composés organiques généralement formés par la condensation d'une amine avec un composé carbonylé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(E)-[(2,3-Dichlorophényl)imino]méthyl]-4,6-diiodophénol implique généralement la réaction de condensation entre la 2,3-dichloroaniline et le 4,6-diiodosalicylaldéhyde. La réaction est généralement réalisée dans un solvant éthanolique sous reflux pendant plusieurs heures. Le produit résultant est ensuite purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(E)-[(2,3-Dichlorophényl)imino]méthyl]-4,6-diiodophénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénolique peut être oxydé pour former des quinones.
Réduction : Le groupe imine peut être réduit pour former des amines.
Substitution : Les atomes d'halogène peuvent être substitués par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que les thiols, les amines ou les alcoolates peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Formation de quinones.
Réduction : Formation des amines correspondantes.
Substitution : Formation de phénols ou d'imines substitués.
Applications de recherche scientifique
Le 2-[(E)-[(2,3-Dichlorophényl)imino]méthyl]-4,6-diiodophénol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Investigated for its antimicrobial properties.
Industrie : Utilisé dans la synthèse de matériaux avancés et de catalyseurs.
Mécanisme d'action
Le mécanisme d'action du 2-[(E)-[(2,3-Dichlorophényl)imino]méthyl]-4,6-diiodophénol implique sa capacité à se coordonner avec les ions métalliques par l'intermédiaire de ses groupes imine et phénolique. Cette coordination peut conduire à la formation de complexes métalliques stables qui présentent des propriétés chimiques et biologiques uniques. Les cibles moléculaires et les voies impliquées dépendent de l'ion métallique spécifique et du système biologique étudié .
Applications De Recherche Scientifique
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug design due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol involves its ability to coordinate with metal ions through its imine and phenolic groups. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and biological properties. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(E)-[(2,4-Dichlorophényl)imino]méthyl]-6-méthoxyphénol
- 2-[(E)-[(2,5-Dichlorophényl)imino]méthyl]phénol
- 2-[(E)-[(3,5-Dichlorophényl)imino]méthyl]-1,2-benzènediol
Unicité
Le 2-[(E)-[(2,3-Dichlorophényl)imino]méthyl]-4,6-diiodophénol est unique en raison de la présence à la fois de groupes dichlorophényl et diiodophénol, ce qui peut améliorer sa réactivité et ses applications potentielles dans divers domaines. La combinaison de ces atomes d'halogène peut conduire à des propriétés électroniques et stériques uniques qui le différencient d'autres composés similaires.
Propriétés
Formule moléculaire |
C13H7Cl2I2NO |
|---|---|
Poids moléculaire |
517.91 g/mol |
Nom IUPAC |
2-[(2,3-dichlorophenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C13H7Cl2I2NO/c14-9-2-1-3-11(12(9)15)18-6-7-4-8(16)5-10(17)13(7)19/h1-6,19H |
Clé InChI |
WPHHPNHKMWALOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C(=CC(=C2)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11547124.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11547145.png)
![N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11547168.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11547169.png)
![3,4,5-trimethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11547175.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[2-chloro-4-(dimethylamino)-5-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11547182.png)
![(2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547183.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11547200.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11547207.png)
![(2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547214.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547219.png)
